molecular formula C28H30N4O3S B12198345 (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one

Cat. No.: B12198345
M. Wt: 502.6 g/mol
InChI Key: USMZDASEEITNLV-MYYYXRDXSA-N
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Description

This compound belongs to the Z-configuration thiazol-4(5H)-one family, characterized by a 2,6-dimethylmorpholin-4-yl substituent at position 2 and a 1-phenyl-3-(3-propoxyphenyl)-substituted pyrazole-methylidene group at position 4. Its structural complexity arises from the conjugation of the morpholine ring (a six-membered amine-oxygen heterocycle) with the thiazol-4-one core and the extended π-system of the pyrazole-methylidene moiety.

Properties

Molecular Formula

C28H30N4O3S

Molecular Weight

502.6 g/mol

IUPAC Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C28H30N4O3S/c1-4-13-34-24-12-8-9-21(14-24)26-22(18-32(30-26)23-10-6-5-7-11-23)15-25-27(33)29-28(36-25)31-16-19(2)35-20(3)17-31/h5-12,14-15,18-20H,4,13,16-17H2,1-3H3/b25-15-

InChI Key

USMZDASEEITNLV-MYYYXRDXSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolone core, the pyrazole ring, and the morpholine moiety. A possible synthetic route could involve:

    Formation of the Thiazolone Core: This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.

    Formation of the Pyrazole Ring: This can be synthesized by the reaction of a hydrazine derivative with a 1,3-diketone.

    Formation of the Morpholine Moiety: This can be synthesized by the reaction of diethanolamine with a suitable alkylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine moiety.

    Reduction: Reduction reactions could occur at the pyrazole ring or the thiazolone core.

    Substitution: Substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products

The major products of these reactions would depend on the specific conditions used but could include oxidized or reduced forms of the compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for the treatment of various diseases.

Industry

In industry, the compound could be used in the development of new materials. Its unique structure could impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it could interact with these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs involve modifications to the thiazol-4-one core , morpholine substituents , or pyrazole-methylidene side chains . Key comparisons include:

(a) Thiazol-4-one Derivatives with Morpholine Substituents
  • Compound 2 from : (Z)-5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one Differences: The pyrazole ring here is substituted with a chloro and methyl group instead of the 3-propoxyphenyl group in the target compound. The absence of 2,6-dimethyl groups on the morpholine ring may alter steric interactions in biological targets .
(b) Thiazol-4-one Derivatives with Pyrazole-Methylidene Modifications
  • Compound 3 from :
    (4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
    • Differences : A thiomethylphenyl group replaces the 3-propoxyphenyl substituent.
    • Implications : The sulfur atom in the thiomethyl group may improve membrane permeability but could reduce metabolic stability compared to the ether-linked propoxyphenyl group .
(c) Isostructural Thiazole-Pyrazole Hybrids
  • Compounds 4 and 5 from :
    These feature fluorophenyl and triazolyl substituents instead of morpholine or propoxyphenyl groups.
    • Implications : Fluorine atoms enhance lipophilicity and bioavailability, while the triazole ring introduces hydrogen-bonding capacity, diverging from the target compound’s morpholine-mediated solubility profile .
Table 1: Key Properties of Selected Analogues
Compound Thiazole Substituent Pyrazole Substituent Molecular Weight (g/mol) LogP* Synthesis Yield Reference
Target compound 2,6-dimethylmorpholin-4-yl 3-propoxyphenyl ~540† ~4.2† Not reported
Compound 2 () Morpholino 5-chloro-3-methyl ~470† ~3.8† Not reported
Compound 3 () Phenyl 4-thiomethylphenyl ~480† ~4.5† High yield‡
Compound 4 () 4-Chlorophenyl Fluorophenyl-triazolyl ~610† ~5.1† High yield

*LogP values estimated using fragment-based methods.
†Calculated based on molecular formula.
‡Adapted from Dorofeeva’s method .

Key Observations:

Morpholine vs. Simple Amines: The 2,6-dimethylmorpholin-4-yl group in the target compound likely improves solubility relative to non-cyclic amines (e.g., anilines in ’s compounds) due to its polar oxygen atom .

Alkoxy vs. Halogen Substituents : The 3-propoxyphenyl group in the target compound offers greater metabolic stability compared to halogenated analogs (e.g., ’s chloro-substituted compound), which may undergo faster hepatic clearance .

Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization of both the morpholine and pyrazole rings, contrasting with simpler thiomethyl or phenyl substitutions in ’s derivatives .

Biological Activity

The compound (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one is a synthetic derivative that combines a thiazole core with a pyrazole moiety, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Characteristics

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC26H26N4O3S
Molecular Weight474.58 g/mol
LogP4.2133
Polar Surface Area54.704 Ų
InChI KeyDFZSPYYUOSNLDT-UHFFFAOYSA-N

1. Anti-inflammatory Activity

Research indicates that compounds containing pyrazole and thiazole structures exhibit significant anti-inflammatory effects. For instance, derivatives similar to the target compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM , demonstrating their potential in treating inflammatory diseases .

2. Antimicrobial Properties

Studies have reported that pyrazole derivatives possess notable antimicrobial activity against various bacterial strains. The target compound's structural components may enhance its efficacy against pathogens such as E. coli and Staphylococcus aureus. In vitro tests have shown promising results, with some derivatives achieving inhibition rates comparable to standard antibiotics .

3. Cytotoxic Effects

The cytotoxic potential of pyrazole derivatives has been extensively documented. Compounds similar to (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one have demonstrated effectiveness against cancer cell lines in various assays, suggesting a mechanism involving apoptosis induction .

4. Neuroprotective Effects

Recent studies have begun to explore the neuroprotective properties of pyrazole derivatives. Some compounds have been shown to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's . The inhibition of metabolic enzymes by these compounds suggests potential applications in treating cognitive disorders.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

  • Selvam et al. synthesized novel pyrazole derivatives and evaluated their anti-inflammatory properties in animal models, demonstrating significant reductions in edema comparable to indomethacin .
  • Burguete et al. focused on the synthesis of diphenylpyrazole derivatives and tested them against Mycobacterium tuberculosis, achieving high inhibition rates at low concentrations .

The biological activities of (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one can be attributed to its ability to interact with various biological targets:

  • Inhibition of Pro-inflammatory Cytokines : The compound may modulate the expression of pro-inflammatory cytokines through NF-kB signaling pathways.
  • Enzyme Inhibition : Its structural motifs allow for effective binding to enzymes such as AChE and cyclooxygenase (COX), leading to reduced inflammation and pain .

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